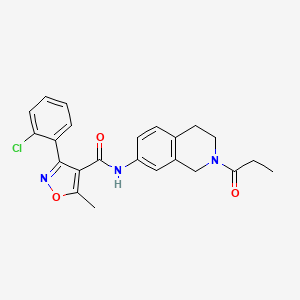
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile (DCPSP) is an organosulfur compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of laboratory experiments and research applications. DCPSP has been studied for its potential to act as an inhibitor of certain enzymes, as well as its ability to interact with other molecules. In
科学研究应用
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been used to study the interaction between molecules, as well as the structure of proteins. 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile has been used in a variety of biological and chemical experiments, such as enzyme kinetics, structure-activity relationships, and drug design.
作用机制
The mechanism of action of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile is not completely understood, however, it is thought to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It is also thought to interact with other molecules, such as proteins, in order to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile are not fully understood. It has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase. It is also thought to interact with other molecules, such as proteins, in order to modify their structure and function. However, further research is needed to fully understand the biochemical and physiological effects of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile.
实验室实验的优点和局限性
The use of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. Additionally, it is a versatile compound that can be used in a variety of experiments and research applications.
However, there are also some limitations to the use of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile in laboratory experiments. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, it is not water-soluble, which can make it difficult to use in certain experiments.
未来方向
The use of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile in scientific research has many potential future directions. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, research could be done to explore its potential uses in drug design, as well as its potential to act as an inhibitor of certain enzymes. Additionally, research could be done to explore its potential to interact with other molecules, such as proteins, and to modify their structure and function. Finally, research could be done to explore its potential to be used in other laboratory experiments, such as enzyme kinetics and structure-activity relationships.
合成方法
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile is synthesized using a reaction between 3,5-dichlorophenylacetonitrile and 2-phenylsulfonylprop-2-enenitrile. The reaction is carried out in a solvent such as acetonitrile, and is catalyzed by a base such as potassium carbonate or potassium hydroxide. The reaction is typically carried out at a temperature of around 80°C. The product is then purified using column chromatography.
属性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,5-dichloroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-12(17)8-13(7-11)19-10-15(9-18)22(20,21)14-4-2-1-3-5-14/h1-8,10,19H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTURWNBGAANTOO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2908598.png)

![2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B2908603.png)

![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)

![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2908609.png)

![[2-(3,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)
